(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Description
The compound “(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide” is a structurally complex enamide derivative featuring dual cyano groups, a substituted pyrrole ring, and a propenamide backbone.
Properties
IUPAC Name |
(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-5-8-21-13(3)9-15(14(21)4)10-16(11-19)17(22)20-12(2)6-7-18/h9-10,12H,5-6,8H2,1-4H3,(H,20,22)/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWUZSYKOLKAG-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Structural Elucidation Techniques
- Spectroscopic Analysis : Compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Z. fabago) were characterized using UV, $^1$H-NMR, and $^13$C-NMR . These techniques could theoretically be applied to the target compound to resolve its stereochemistry and confirm functional groups.
- Crystallography : Tools like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of crystal structures) are industry standards for resolving molecular geometries .
(b) Hydrogen Bonding and Supramolecular Interactions
- Hydrogen-bonding patterns, analyzed via graph set theory (as described by Bernstein et al.), are critical for comparing molecular aggregation behavior in crystalline states . For example, the pyrrole and cyano groups in the target compound might form distinct hydrogen-bonding networks compared to simpler enamide derivatives.
(c) Toxicological and Environmental Profiles
- While unrelated to the target compound, the Toxics Release Inventory (TRI) data highlights regulatory frameworks for tracking chemical disposal and revisions (e.g., zinc, lead, and manganese compounds) . Similar protocols could apply to assessing the environmental impact of cyanamide derivatives.
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